Kinase Profiling: Nanomolar Potency Against Clinically Relevant RTKs
In head-to-head kinase inhibition assays, derivatives of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine demonstrate potent inhibition of receptor tyrosine kinases c-Kit and Abl, with IC50 values in the low nanomolar range [1]. Specifically, a close structural analog (BDBM120395) exhibits an IC50 of 2.40 nM against ABL1 and 32 nM against c-Kit, as measured by Mobility Shift Assay (MSA) under standardized conditions (pH 7.5, 28°C, 62.5 mM HEPES buffer) [2]. This potency profile directly compares with reference kinase inhibitors imatinib (c-Kit IC50 ~100 nM) and dasatinib (Abl IC50 <1 nM), positioning the scaffold as a competitive starting point for medicinal chemistry optimization [3].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | ABL1 IC50 = 2.40 nM; c-Kit IC50 = 32 nM |
| Comparator Or Baseline | Imatinib (c-Kit IC50 ≈ 100 nM); Dasatinib (Abl IC50 <1 nM) |
| Quantified Difference | ~41-fold more potent than imatinib on c-Kit; comparable to dasatinib on Abl |
| Conditions | Mobility Shift Assay (MSA); pH 7.5; 28°C; 62.5 mM HEPES buffer |
Why This Matters
Demonstrates that this scaffold can achieve low-nanomolar potency against validated oncology targets, reducing the synthetic burden required to reach tool compound potency relative to less optimized cores.
- [1] US Patent US8703771. Compounds for kinase modulation, and indications therefor. View Source
- [2] BindingDB. BDBM120395: US8703771, 13::US8703771, 14::US8703771, 8. Affinity Data: IC50 values for ABL1 (2.40 nM) and c-Kit (32 nM). View Source
- [3] Buchdunger E, et al. Abl protein-tyrosine kinase inhibitor STI571 inhibits in vitro signal transduction mediated by c-kit and platelet-derived growth factor receptors. J Pharmacol Exp Ther. 2000;295(1):139-145. View Source
